3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid
Overview
Description
3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound features a quinoline core substituted with a methoxyphenyl group and two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid typically involves the condensation of isatins with sodium pyruvate under microwave irradiation. This Pfitzinger reaction is carried out in the presence of a suitable catalyst, such as montmorillonite K-10, which is a strong and environmentally benign solid acid . The reaction conditions are optimized to achieve high yields and operational simplicity.
Industrial Production Methods
For industrial-scale production, green and sustainable methods are preferred. These include the use of recyclable catalysts, solvent-free conditions, and alternative energy sources like microwave irradiation and ultrasound. The use of ionic liquids and photocatalytic synthesis (UV radiation) are also explored to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry .
Scientific Research Applications
3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Lacks the methoxyphenyl group, making it less versatile in certain reactions.
4-Methoxyquinoline-2-carboxylic acid: Contains only one carboxylic acid group, limiting its reactivity.
3-Phenylquinoline-2,4-dicarboxylic acid: Lacks the methoxy group, which can affect its biological activity.
Uniqueness
3-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid is unique due to the presence of both the methoxyphenyl group and two carboxylic acid groups. This combination enhances its reactivity and potential for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
3-(4-methoxyphenyl)quinoline-2,4-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-24-11-8-6-10(7-9-11)14-15(17(20)21)12-4-2-3-5-13(12)19-16(14)18(22)23/h2-9H,1H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWIWDVXOQSLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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